molecular formula C12H14F3NO B14853189 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine

5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine

Katalognummer: B14853189
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: KQGGAFUURZQCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the use of trifluoromethylpyridine derivatives as key intermediates . The reaction conditions typically include the use of organometallic reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by influencing its binding affinity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physicochemical properties and biological activities.

Eigenschaften

Molekularformel

C12H14F3NO

Molekulargewicht

245.24 g/mol

IUPAC-Name

5-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO/c1-7(2)9-5-11(12(13,14)15)16-6-10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

KQGGAFUURZQCMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NC=C1OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.